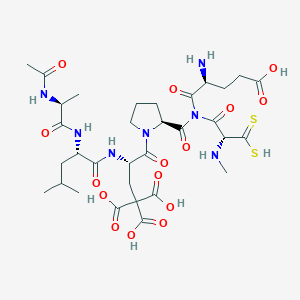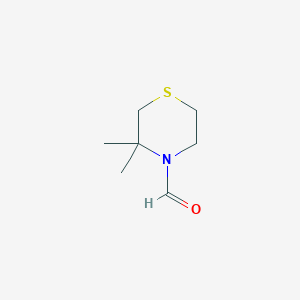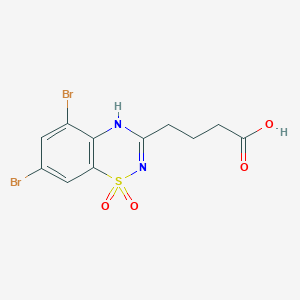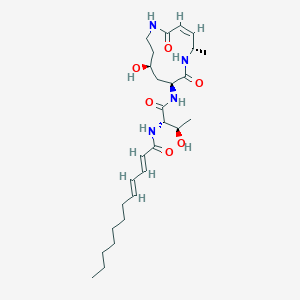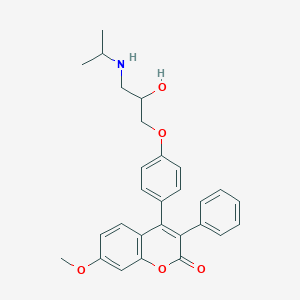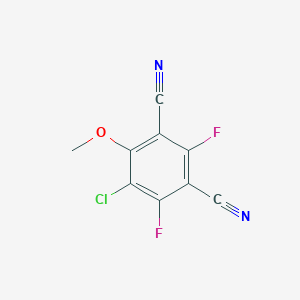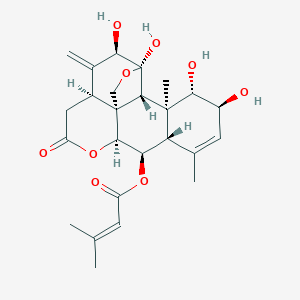
13,18-Dehydro-6alpha-senecioyloxychaparrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,18-Dehydro-6alpha-senecioyloxychaparrin, also known as DSC, is a natural compound found in various plants such as Senecio riddellii, Senecio longilobus, and Senecio jacobaea. It belongs to the class of sesquiterpene lactones and has been studied extensively for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin is not fully understood. However, it is believed to work by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to induce apoptosis, a process that leads to the programmed death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
13,18-Dehydro-6alpha-senecioyloxychaparrin has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activation of NF-κB. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
13,18-Dehydro-6alpha-senecioyloxychaparrin has several advantages for lab experiments. It is a natural compound that can be easily isolated from plant sources. It is also relatively stable and can be stored for long periods. However, the low yield of the compound from plant sources and the complex synthesis process limit its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 13,18-Dehydro-6alpha-senecioyloxychaparrin. One area of research is to investigate the potential of 13,18-Dehydro-6alpha-senecioyloxychaparrin as a treatment for various inflammatory diseases, including arthritis and inflammatory bowel disease. Another area of research is to explore the use of 13,18-Dehydro-6alpha-senecioyloxychaparrin in combination with other drugs for the treatment of cancer. Additionally, further research is needed to understand the mechanism of action of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to optimize its synthesis process for use in lab experiments.
Conclusion:
In conclusion, 13,18-Dehydro-6alpha-senecioyloxychaparrin is a natural compound that has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been shown to be effective against a wide range of cancers and has potential as a treatment for various inflammatory diseases. Further research is needed to optimize the synthesis process of 13,18-Dehydro-6alpha-senecioyloxychaparrin and to explore its potential in combination with other drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin is a complex process that involves multiple steps. The most common method used for its synthesis is the isolation of the compound from the plant source. However, this method is not efficient and yields low amounts of the compound. Alternatively, chemical synthesis of 13,18-Dehydro-6alpha-senecioyloxychaparrin has been attempted using various methods, including the use of chiral catalysts and microwave irradiation.
Aplicaciones Científicas De Investigación
13,18-Dehydro-6alpha-senecioyloxychaparrin has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-microbial activities. The compound has been found to be effective against a wide range of cancers, including breast, lung, and colon cancer. 13,18-Dehydro-6alpha-senecioyloxychaparrin has also been shown to possess potent anti-inflammatory properties, making it a potential treatment for various inflammatory diseases.
Propiedades
Número CAS |
103839-22-1 |
|---|---|
Nombre del producto |
13,18-Dehydro-6alpha-senecioyloxychaparrin |
Fórmula molecular |
C25H32O9 |
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
[(1S,4R,5R,7S,11S,12R,13S,16S,17S,18S,19R)-4,5,16,17-tetrahydroxy-14,18-dimethyl-6-methylidene-9-oxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-12-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C25H32O9/c1-10(2)6-15(27)33-18-17-11(3)7-14(26)20(30)23(17,5)22-24-9-32-25(22,31)19(29)12(4)13(24)8-16(28)34-21(18)24/h6-7,13-14,17-22,26,29-31H,4,8-9H2,1-3,5H3/t13-,14-,17+,18+,19+,20+,21+,22+,23+,24+,25-/m0/s1 |
Clave InChI |
UDYDQIYSNNAQSU-YSSSMICESA-N |
SMILES isomérico |
CC1=C[C@@H]([C@H]([C@]2([C@H]1[C@H]([C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
SMILES canónico |
CC1=CC(C(C2(C1C(C3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)OC(=O)C=C(C)C)C)O)O |
Sinónimos |
13,18-dehydro-6alpha-senecioyloxychaparrin chaparrin, 13,18-dehydro-6alpha-senecioyloxy- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



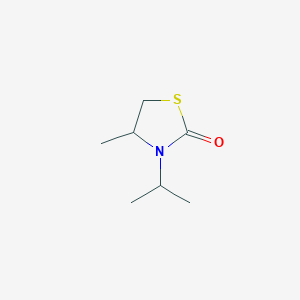
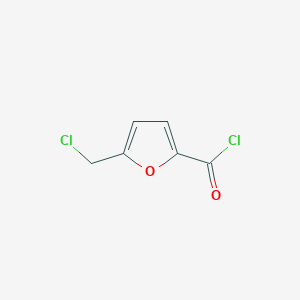
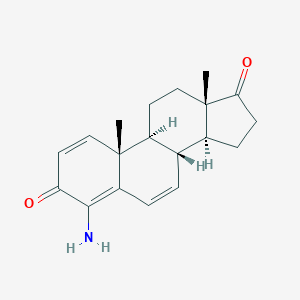
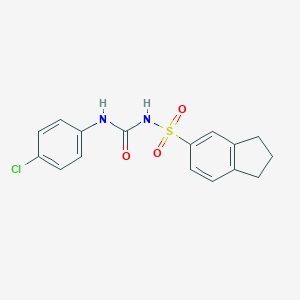
![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)
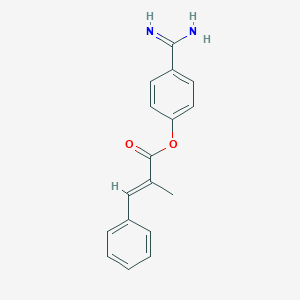
![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
